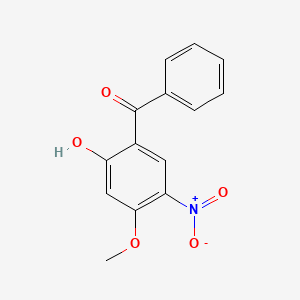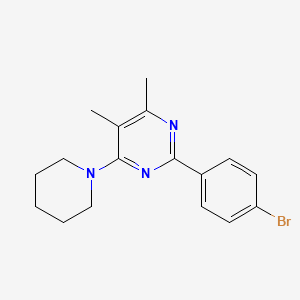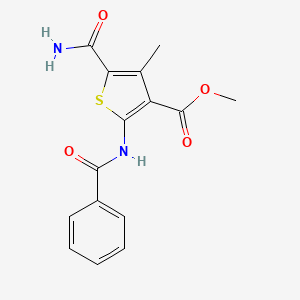![molecular formula C12H14ClNO5S B5761797 [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)
[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid, also known as CPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPAA is a derivative of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely used in agriculture. The addition of the pyrrolidinylsulfonyl group to the 2,4-D molecule enhances its biological activity and makes it a promising candidate for use in scientific research.
作用機序
[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid exerts its biological effects by inhibiting the activity of enzymes involved in cell growth and metabolism. Specifically, this compound inhibits the activity of pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism. By inhibiting this enzyme, this compound can alter the metabolism of cancer cells and induce cell death. This compound also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance the activity of acetylcholine in the brain, potentially improving cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In plants, this compound stimulates root growth and enhances stress resistance. In the brain, this compound enhances the activity of acetylcholine and improves cognitive function.
実験室実験の利点と制限
[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid has several advantages for use in scientific research, including its high potency and specificity for its target enzymes. However, this compound also has several limitations, including its potential toxicity and the difficulty of synthesizing and handling the compound.
将来の方向性
There are several future directions for research on [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid. One area of interest is the development of this compound derivatives with improved potency and specificity for their target enzymes. Another area of interest is the study of this compound's effects on other metabolic pathways and cellular processes. Additionally, research on the potential applications of this compound in other fields, such as agriculture and environmental science, could yield valuable insights into the compound's biological activity.
合成法
[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid can be synthesized through a multistep process involving the reaction of 2,4-D with pyrrolidine and sulfonyl chloride. The synthesis involves the use of hazardous chemicals and requires specialized equipment and expertise.
科学的研究の応用
[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid has been studied for its potential applications in various fields of scientific research, including cancer treatment, plant growth regulation, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In plant growth regulation, this compound has been shown to stimulate root growth and enhance plant resistance to stress. In neuroscience, this compound has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c13-10-7-9(3-4-11(10)19-8-12(15)16)20(17,18)14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAHOJRKSTVJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)
![1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5761734.png)
![N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5761741.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)

![3-[1-[4-(aminocarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5761763.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5761770.png)


![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide](/img/structure/B5761800.png)

![ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5761821.png)
![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)